molecular formula C31H40N2O3 B13854433 Benzyl 2-(Dibenzylamino)-5-(ethyl(3-hydroxypropyl)amino)pentanoate

Benzyl 2-(Dibenzylamino)-5-(ethyl(3-hydroxypropyl)amino)pentanoate

Cat. No.: B13854433
M. Wt: 488.7 g/mol
InChI Key: LZXBVYNTDROINL-UHFFFAOYSA-N
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Description

Benzyl 2-(Dibenzylamino)-5-(ethyl(3-hydroxypropyl)amino)pentanoate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes benzyl, dibenzylamino, and ethyl(3-hydroxypropyl)amino groups, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 2-(Dibenzylamino)-5-(ethyl(3-hydroxypropyl)amino)pentanoate typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of the dibenzylamino group, followed by the introduction of the ethyl(3-hydroxypropyl)amino group. The final step involves the esterification of the pentanoate backbone with the benzyl group. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for optimizing the yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. The choice of method depends on factors such as cost, efficiency, and environmental impact. Continuous flow reactors offer advantages in terms of scalability and control over reaction conditions, while batch reactors may be preferred for smaller-scale production.

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-(Dibenzylamino)-5-(ethyl(3-hydroxypropyl)amino)pentanoate can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium azide). Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various derivatives with different functional groups.

Scientific Research Applications

Benzyl 2-(Dibenzylamino)-5-(ethyl(3-hydroxypropyl)amino)pentanoate has several scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe for studying biological processes or as a precursor for bioactive compounds.

    Industry: The compound can be used in the production of specialty chemicals or materials with unique properties.

Mechanism of Action

The mechanism of action of Benzyl 2-(Dibenzylamino)-5-(ethyl(3-hydroxypropyl)amino)pentanoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

  • Benzyl 2-(Dibenzylamino)-5-(methylamino)pentanoate
  • Benzyl 2-(Dibenzylamino)-5-(propylamino)pentanoate
  • Benzyl 2-(Dibenzylamino)-5-(butylamino)pentanoate

Uniqueness

Benzyl 2-(Dibenzylamino)-5-(ethyl(3-hydroxypropyl)amino)pentanoate stands out due to the presence of the ethyl(3-hydroxypropyl)amino group, which imparts unique chemical and biological properties. This structural feature may enhance its reactivity and interaction with molecular targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C31H40N2O3

Molecular Weight

488.7 g/mol

IUPAC Name

benzyl 2-(dibenzylamino)-5-[ethyl(3-hydroxypropyl)amino]pentanoate

InChI

InChI=1S/C31H40N2O3/c1-2-32(22-13-23-34)21-12-20-30(31(35)36-26-29-18-10-5-11-19-29)33(24-27-14-6-3-7-15-27)25-28-16-8-4-9-17-28/h3-11,14-19,30,34H,2,12-13,20-26H2,1H3

InChI Key

LZXBVYNTDROINL-UHFFFAOYSA-N

Canonical SMILES

CCN(CCCC(C(=O)OCC1=CC=CC=C1)N(CC2=CC=CC=C2)CC3=CC=CC=C3)CCCO

Origin of Product

United States

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